Anti-HCV Potency of Desapioplatycodin D Compared to Platycodin D, D2, D3, and Deapioplatycodin D2
Desapioplatycodin D exhibits intermediate anti-HCV potency relative to its analogs. In an NS5B RNA-dependent RNA polymerase assay, Desapioplatycodin D displayed an IC50 of 7 μg/mL [1]. This places it between Platycodin D (IC50 = 5 μg/mL), the most potent analog, and Platycodin D3 (IC50 = 8 μg/mL) or Deapioplatycodin D2 (IC50 = 10 μg/mL) [1]. Notably, Desapioplatycodin D matches the activity of Platycodin D2 (IC50 = 6 μg/mL) while offering a superior safety profile (lower hemolytic activity) [1][2].
| Evidence Dimension | HCV NS5B RNA-dependent RNA polymerase inhibition |
|---|---|
| Target Compound Data | IC50 = 7 μg/mL |
| Comparator Or Baseline | Platycodin D (IC50 = 5 μg/mL), Platycodin D2 (IC50 = 6 μg/mL), Platycodin D3 (IC50 = 8 μg/mL), Deapioplatycodin D2 (IC50 = 10 μg/mL) |
| Quantified Difference | 1.4-fold less potent than PD; 1.1-fold less potent than PD2; 1.1-fold more potent than PD3; 1.4-fold more potent than Deapioplatycodin D2 |
| Conditions | In vitro NS5B RdRp enzymatic assay |
Why This Matters
This data identifies Desapioplatycodin D as a viable, lower-toxicity alternative to Platycodin D for HCV research, avoiding the high hemolytic risk associated with the more potent but less selective PD.
- [1] Kim, J. W., Park, S. J., Lim, J. H., Yang, J. W., Shin, J. C., Lee, S. W., ... & Hwang, S. B. (2013). Triterpenoid saponins isolated from Platycodon grandiflorum inhibit hepatitis C virus replication. Evidence-Based Complementary and Alternative Medicine, 2013, 560417. View Source
- [2] Sun, H., Chen, L., Wang, J., Wang, K., & Zhou, J. (2011). Structure–function relationship of the saponins from the roots of Platycodon grandiflorum for hemolytic and adjuvant activity. International Immunopharmacology, 11(12), 2047-2056. View Source
